Cas no 220352-36-3 ((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a difluorophenyl substituent, which enhances its utility in pharmaceutical and agrochemical applications. The stereospecific (1R,2R) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and drug development. The presence of fluorine atoms improves metabolic stability and bioavailability, while the cyclopropane ring contributes to conformational rigidity, aiding in the design of bioactive compounds. This compound serves as a versatile intermediate for synthesizing selective enzyme inhibitors or receptor modulators. Its well-defined structure and functional groups facilitate precise modifications, supporting research in medicinal chemistry and material science.
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid structure
220352-36-3 structure
Product Name:(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
CAS No:220352-36-3
MF:C10H8F2O2
MW:198.1661
MDL:MFCD20639702
CID:1030978
PubChem ID:9834218
Update Time:2025-05-20

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
    • (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
    • (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid
    • (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid
    • (1R,2R)-trans-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid
    • (1R-trans)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid
    • trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
    • trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
    • trans-2-(3,4-Difluoro-phenyl)-cyclopropanecarboxylic acid
    • CSLVZAGSOJLXCT-NKWVEPMBSA-N
    • (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylicacid
    • 2834AH
    • FCH3620455
    • FCH1219294
    • AX8254881
    • (1R,2R)-2-(
    • trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylicacid
    • MFCD22201080
    • Cyclopropanecarboxylic acid, 2-(3,4-difluorophenyl)-, (1R,2R)-
    • DB-222547
    • (1R,2R)-2-(3,4-Difluorophenyl)Cyclopropane Carboxylic Acid
    • AKOS016844814
    • AC9689
    • DTXSID60431457
    • CS-14545
    • Z2307311644
    • (1R,2R)-2-(3,4-Difluorophenyl) Cyclopropane Carboxylic Acid
    • 1006614-50-1
    • SCHEMBL248384
    • rac-(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
    • 220352-36-3
    • EN300-1655713
    • CS-M1813
    • MDL: MFCD20639702
    • Inchi: 1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
    • InChI Key: CSLVZAGSOJLXCT-NKWVEPMBSA-N
    • SMILES: FC1=C(C([H])=C([H])C(=C1[H])[C@]1([H])C([H])([H])[C@@]1([H])C(=O)O[H])F

Computed Properties

  • Exact Mass: 198.04900
  • Monoisotopic Mass: 198.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.435±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 78 - 81°C
  • Boiling Point: 308.1±42.0°C at 760 mmHg
  • Flash Point: 140.1±27.9 °C
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),
  • PSA: 37.30000
  • LogP: 2.15290
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid Security Information

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(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid Production Method

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:220352-36-3)(1R,2S)-rel-2-(3,4-二氟苯基)环丙基甲酸
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:220352-36-3)(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:34
Price ($):451.0
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Additional information on (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid

Comprehensive Overview of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS No. 220352-36-3)

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 220352-36-3) is a chiral cyclopropane derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its stereospecific (1R,2R) configuration and difluorophenyl moiety, has garnered attention for its potential as a building block in drug discovery. Its unique structural features, including the cyclopropane ring and carboxylic acid functional group, make it a versatile intermediate for synthesizing bioactive molecules targeting enzymes and receptors.

The growing interest in fluorinated compounds like (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid stems from their enhanced metabolic stability and bioavailability, a trend highlighted in recent medicinal chemistry publications. Researchers are particularly focused on its role in developing CNS-active drugs, given the blood-brain barrier permeability often associated with fluorinated scaffolds. Questions such as "How does fluorination impact drug potency?" or "What are the synthetic routes for chiral cyclopropanes?" reflect common queries in scientific forums, underscoring the relevance of this compound.

From a synthetic perspective, CAS 220352-36-3 is typically prepared via diastereoselective cyclopropanation of appropriately substituted olefins, followed by chiral resolution. Its X-ray crystallography data confirms the rigid cyclopropane core, which contributes to its use in conformational restriction strategies for drug design. The 3,4-difluorophenyl group enhances π-stacking interactions in target binding, a feature exploited in kinase inhibitor development—a hot topic in cancer therapeutics research.

Environmental and green chemistry considerations are increasingly shaping the discussion around compounds like (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid. Researchers are exploring catalytic asymmetric synthesis methods to improve atom economy, responding to search trends like "sustainable fluorochemical production." Analytical techniques such as HPLC chiral separation and 19F-NMR are critical for quality control, addressing industry demands for high-purity chiral intermediates.

In the context of intellectual property, 220352-36-3 appears in several patents related to G-protein coupled receptor (GPCR) modulators, reflecting its utility in neurological disorder research. The compound's logP value and hydrogen bonding capacity make it a subject of computational chemistry studies, particularly in molecular docking simulations—a technique frequently searched alongside "drug-likeness prediction."

Future directions for (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid research may involve its incorporation into PROTACs (proteolysis targeting chimeras), an emerging therapeutic modality. The compound's stereochemical purity remains a key focus, with analytical challenges driving innovations in chiral stationary phase technology. As the pharmaceutical industry prioritizes targeted drug delivery, this fluorinated cyclopropane derivative continues to offer intriguing possibilities for structure-activity relationship (SAR) optimization.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:220352-36-3)(1R,2S)-rel-2-(3,4-二氟苯基)环丙基甲酸
LE25840900
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:220352-36-3)(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
A851059
Purity:99%
Quantity:5g
Price ($):451.0
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